Propen-1-ylsulfur pentafluoride
Overview
Description
Propen-1-ylsulfur pentafluoride is a chemical compound with the molecular formula C_3H_5SF_5
Preparation Methods
Synthetic Routes and Reaction Conditions: Propen-1-ylsulfur pentafluoride can be synthesized through the reaction of propenyl chloride with sulfur tetrafluoride (SF_4) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and the use of specific catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Propen-1-ylsulfur pentafluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H_2O_2) or potassium permanganate (KMnO_4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can participate in substitution reactions.
Major Products Formed:
Oxidation: Formation of propenylsulfur hexafluoride (C_3H_5SF_6).
Reduction: Production of propenylsulfur trifluoride (C_3H_5SF_3).
Substitution: Generation of various substituted propenylsulfur compounds depending on the nucleophile used.
Scientific Research Applications
Propen-1-ylsulfur pentafluoride has found applications in several scientific fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the fluorination of organic compounds.
Biology: Its potential as a bioactive molecule in drug design and development is being explored.
Medicine: Research is ongoing to evaluate its efficacy in therapeutic applications, including its role in targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique fluorine content.
Mechanism of Action
The mechanism by which propen-1-ylsulfur pentafluoride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound play a crucial role in its reactivity and biological activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes.
Comparison with Similar Compounds
Propen-1-ylsulfur pentafluoride is compared with other similar compounds to highlight its uniqueness:
Propenylsulfur Hexafluoride (C_3H_5SF_6): Similar structure but with an additional fluorine atom.
Propenylsulfur Trifluoride (C_3H_5SF_3): Contains fewer fluorine atoms compared to this compound.
Other Fluorinated Organic Sulfur Compounds: These compounds share the presence of sulfur and fluorine but differ in their molecular structure and properties.
Biological Activity
Propen-1-ylsulfur pentafluoride (PSPF) is a compound that has garnered interest due to its unique chemical structure and potential biological applications. This article explores the biological activity of PSPF, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
PSPF is characterized by the presence of a propenyl group attached to a sulfur atom that is further bonded to five fluorine atoms. This structure endows PSPF with significant electron-withdrawing properties, making it a potent candidate for various biological interactions. The lipophilic nature of PSPF allows it to interact effectively with biological membranes, which can influence its biological activity.
1. Cellular Effects
Research indicates that PSPF exhibits notable effects on cellular viability and morphology. For instance, studies have shown that exposure to PSPF leads to alterations in cell size and shape, as well as a progressive decline in cell viability as the concentration of the compound increases. This behavior is particularly evident in cancer cell lines, where PSPF has been observed to induce cytotoxic effects at specific concentrations .
The mechanism through which PSPF exerts its biological effects involves several pathways:
- Enzyme Activity Modulation : PSPF has been shown to significantly affect enzyme activities within cells. For example, it influences lactate dehydrogenase (LDH) levels in treated MCF-7 breast cancer cells, indicating potential apoptotic effects .
- Cell Cycle Arrest : In studies involving MCF-7 cells, PSPF treatment resulted in a substantial portion of cells being arrested in the S phase of the cell cycle. This suggests that PSPF may initiate apoptosis and disrupt normal cell division processes .
3. Pharmacological Potential
PSPF's unique properties position it as a promising candidate for pharmacological applications:
- Anti-cancer Activity : Given its ability to alter cell viability and induce apoptosis in cancer cells, PSPF may serve as a lead compound for developing new anti-cancer therapies. Its mechanism of action could be further explored to enhance efficacy against various cancer types .
- Neuropharmacological Applications : The structural similarities between PSPF and known pharmacological agents suggest potential interactions with neurotransmitter receptors. For instance, analogs of pentafluorosulfanyl compounds have been reported to enhance receptor affinity significantly, indicating that PSPF might also possess neuropharmacological properties .
Case Studies
Several studies have investigated the biological activity of compounds related to PSPF:
- Study on MCF-7 Cells : A detailed investigation into the effects of PSPF on MCF-7 breast cancer cells revealed significant alterations in LDH enzyme activity and cell cycle progression, suggesting its potential role as an anti-cancer agent .
- Spectroscopic Analysis : High-resolution spectroscopy studies have demonstrated unique spectral signatures associated with PSPF, which may provide insights into its interactions at the molecular level .
Properties
IUPAC Name |
pentafluoro-[(Z)-prop-1-enyl]-λ6-sulfane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F5S/c1-2-3-9(4,5,6,7)8/h2-3H,1H3/b3-2- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBQOHFPIKCFHS-IHWYPQMZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CS(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\S(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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